molecular formula C22H18N2O3S2 B2781339 (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1173416-80-2

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2781339
CAS No.: 1173416-80-2
M. Wt: 422.52
InChI Key: SDWNSPRMFCXDBP-CSKARUKUSA-N
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Description

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound that features a combination of benzo[d]thiazole, thiophene, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Thiophene Attachment: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Acryloylation: The final step involves the acryloylation of the intermediate product with 3,4-dimethoxyphenylacrylic acid or its derivatives under basic conditions to form the desired acrylamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain proteins or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(4-methoxyphenyl)acrylamide
  • (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dihydroxyphenyl)acrylamide

Uniqueness

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of both benzo[d]thiazole and thiophene rings, which confer distinct electronic and structural properties. The dimethoxyphenyl group further enhances its potential for various applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

(E)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-26-17-9-7-14(13-18(17)27-2)8-10-20(25)24-21-15(11-12-28-21)22-23-16-5-3-4-6-19(16)29-22/h3-13H,1-2H3,(H,24,25)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWNSPRMFCXDBP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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